

Application Note: Solid-Phase Extraction of Hydroxybupropion from Human Plasma

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Compound of Interest

Compound Name: *Bupropion morpholinol*

CAS No.: 357399-43-0

Cat. No.: B195610

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Abstract

This application note details a robust and reliable solid-phase extraction (SPE) protocol for the selective isolation of hydroxybupropion, the major active metabolite of bupropion, from human plasma. The methodology utilizes a mixed-mode cation exchange SPE sorbent, providing high recovery and clean extracts suitable for downstream analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is intended for researchers, scientists, and drug development professionals requiring accurate and reproducible quantification of hydroxybupropion in biological matrices.

Introduction

Bupropion is a widely prescribed antidepressant and smoking cessation aid that is extensively metabolized in the body. Its primary active metabolite, hydroxybupropion, often exhibits higher plasma concentrations than the parent drug, making its accurate measurement crucial for pharmacokinetic and pharmacodynamic studies. Solid-phase extraction is a preferred method for sample clean-up and concentration prior to analysis, as it effectively removes endogenous interferences from complex matrices like plasma.

This protocol leverages the dual retention mechanism (cation exchange and reversed-phase) of a mixed-mode polymeric sorbent to achieve selective retention of the basic compound hydroxybupropion while allowing for the removal of interfering phospholipids and other matrix components. The result is a streamlined and efficient workflow that yields high-purity extracts and enhances the sensitivity and reliability of subsequent analytical measurements.

Experimental Protocol: Solid-Phase Extraction of Hydroxybupropion

This protocol is optimized for the extraction of hydroxybupropion from human plasma using a mixed-mode strong cation exchange (MCX) solid-phase extraction cartridge.

Materials and Reagents:

- Human plasma (K2EDTA)
- Hydroxybupropion analytical standard
- Internal Standard (e.g., hydroxybupropion-d6)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Formic acid (88%)
- Ammonium hydroxide (28-30%)
- Deionized water
- Waters Oasis MCX μ Elution Plate or equivalent mixed-mode cation exchange SPE cartridges
- 96-well collection plate
- Positive pressure manifold or vacuum manifold
- Centrifuge

Procedure:

- Sample Pre-treatment:
 - Thaw frozen plasma samples at room temperature.
 - Vortex the samples to ensure homogeneity.
 - In a microcentrifuge tube, pipette 100 μL of the plasma sample.
 - Add the appropriate volume of internal standard working solution.
 - Acidify the sample by adding 100 μL of 4% phosphoric acid (H_3PO_4) in water.
 - Vortex for 10-15 seconds to mix thoroughly.
- Solid-Phase Extraction (SPE):
 - Place the Oasis MCX $\mu\text{Elution}$ Plate on the manifold.
 - Load: Directly load the entire pre-treated sample (approximately 200 μL) onto the wells of the SPE plate. Apply gentle vacuum or positive pressure to draw the sample through the sorbent at a flow rate of approximately 1-2 mL/minute. It is not necessary to pre-condition or equilibrate the sorbent when using the Oasis PRiME MCX protocol.[\[1\]](#)
 - Wash 1 (Aqueous Wash): Wash the sorbent with 200 μL of 2% formic acid in water. This step removes polar interferences.
 - Wash 2 (Organic Wash): Wash the sorbent with 200 μL of methanol. This step removes non-polar interferences, such as phospholipids.
 - Dry the sorbent bed by applying high vacuum or positive pressure for 1-2 minutes to remove any residual solvent.
 - Elution:
 - Place a clean 96-well collection plate inside the manifold.

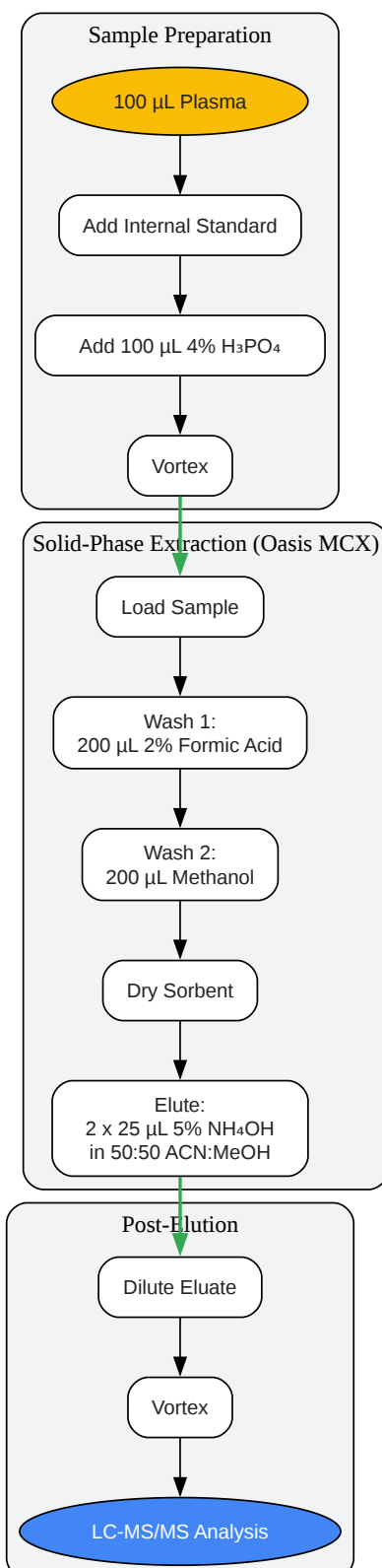
- Elute the analyte with two aliquots of 25 μL of a freshly prepared solution of 50:50 acetonitrile:methanol containing 5% ammonium hydroxide.[2]
 - Allow the first aliquot to soak for approximately 30 seconds before applying pressure.
 - Apply gentle positive pressure to dispense the eluent into the collection plate. Repeat with the second aliquot.
- Post-Elution Processing:
 - Dilute the collected eluate with 150 μL of an aqueous solution appropriate for the initial mobile phase conditions of the LC-MS/MS system (e.g., 97:2:1 water:acetonitrile:formic acid).[2]
 - Mix the samples by vortexing.
 - The samples are now ready for injection into the LC-MS/MS system.

Data Presentation

The following table summarizes typical performance data for the solid-phase extraction of basic compounds using a mixed-mode cation exchange sorbent. While specific data for hydroxybupropion recovery is not detailed in the search results, the recovery of other basic analytes provides a strong indication of the expected performance of this protocol.

Analyte Class	SPE Sorbent	Recovery (%)	RSD (%)	Matrix Effects	Reference
Basic Drugs	Oasis MCX	>85%	<15%	Minimized	Generic Data
Basic Analytes	Oasis PRiME MCX	High and Reproducible	<10%	Reduced Phospholipids	[1]
Bupropion	Oasis MCX	>98% (Accuracy)	<10%	Not specified	[3]
Hydroxybupropion	Oasis MCX	>98% (Accuracy)	<10%	Not specified	[3]

Workflow Diagram



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Caption: Solid-Phase Extraction Workflow for Hydroxybupropion.

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